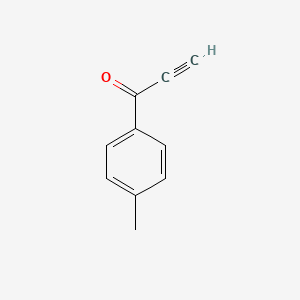

1-(4-Methylphenyl)prop-2-yn-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylphenyl)prop-2-yn-1-one, also known as MDP-2-P, is a chemical compound with the formula C10H10O. It has a molecular weight of 144.173. It is a synthetic chemical product available from various manufacturers .

Molecular Structure Analysis

The molecular structure of 1-(4-Methylphenyl)prop-2-yn-1-one has been analyzed using various techniques. The single crystal of a similar compound was characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis

1-(4-Methylphenyl)prop-2-yn-1-one has a molecular weight of 144.17 . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.科学的研究の応用

Synthon in Sonogashira Cross-Coupling Reactions

The compound can be used as a synthon in Sonogashira cross-coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds. The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Precursor for Organic Synthesis

1-(4-Methylphenyl)prop-2-yn-1-one can serve as a precursor for the synthesis of various organic compounds. For example, it can be used in the preparation of 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one .

Palladium-Catalyzed [4 + 1] Cyclization

The compound can participate in palladium-catalyzed [4 + 1] cyclization reactions with diisocyanates . This transformation produces a series of efficient and broadly reactive 2-amino-4-cyanofurans .

Synthesis of 2-Amino-4-Acylaminopyrroles

When treated with aromatic amines and H2O, the [4 + 1] cyclization reaction of 1-(4-Methylphenyl)prop-2-yn-1-one with diisocyanates effectively provides 2-amino-4-acylaminopyrroles .

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Methylphenyl)prop-2-yn-1-one may also interact with various cellular targets.

Mode of Action

It’s believed that similar compounds undergo a palladium-catalyzed [4 + 1] imidoylative cycloaddition . This reaction could potentially modify the compound’s interaction with its targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Methylphenyl)prop-2-yn-1-one may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 14417 suggests that it may have favorable absorption and distribution characteristics

Result of Action

Related compounds have demonstrated a range of biological activities, suggesting that 1-(4-methylphenyl)prop-2-yn-1-one may also exert diverse molecular and cellular effects .

特性

IUPAC Name |

1-(4-methylphenyl)prop-2-yn-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIBTURITHWFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)prop-2-yn-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)

![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2853822.png)

![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)

![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2853827.png)

![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)

![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)

![8-[4-(2-Furylcarbonyl)piperazinyl]-1,3-dimethyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2853833.png)

![Ethyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2853836.png)